ETHYL 2-{2-[(5-ACETAMIDO-1,3,4-THIADIAZOL-2-YL)SULFANYL]BUTANAMIDO}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE
Overview
Description
Ethyl 2-[(2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]thio}butanoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound that belongs to the class of thiazole derivatives This compound is characterized by its unique structure, which includes a thiadiazole ring, a thiazole ring, and various functional groups such as acetylamino and carboxylate
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-{2-[(5-ACETAMIDO-1,3,4-THIADIAZOL-2-YL)SULFANYL]BUTANAMIDO}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with acetic anhydride under reflux conditions. This reaction yields 5-(acetylamino)-1,3,4-thiadiazole.
Thioester Formation: The thiadiazole derivative is then reacted with butanoyl chloride in the presence of a base such as triethylamine to form the corresponding thioester.
Thiazole Ring Formation: The thioester is then reacted with 4-methylthiazole-5-carboxylic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of advanced purification techniques such as recrystallization and chromatography, as well as the implementation of continuous flow reactors to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]thio}butanoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the acetylamino group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the thiazole or thiadiazole rings, where nucleophiles such as amines or thiols can replace existing substituents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Amines, thiols
Major Products Formed
Sulfoxides and Sulfones: From oxidation reactions
Amines: From reduction reactions
Substituted Thiazoles and Thiadiazoles: From nucleophilic substitution reactions
Scientific Research Applications
Ethyl 2-[(2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]thio}butanoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Biological Research: It is used in studies to understand its interaction with biological macromolecules such as proteins and nucleic acids.
Industrial Applications: The compound’s unique chemical properties make it a candidate for use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 2-{2-[(5-ACETAMIDO-1,3,4-THIADIAZOL-2-YL)SULFANYL]BUTANAMIDO}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are crucial for cellular processes. The compound’s functional groups allow it to form strong interactions with these targets, potentially inhibiting their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-[(2-{[5-(amino)-1,3,4-thiadiazol-2-yl]thio}butanoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate
- Ethyl 2-[(2-{[5-(methylamino)-1,3,4-thiadiazol-2-yl]thio}butanoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate
Uniqueness
Ethyl 2-[(2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]thio}butanoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. Its acetylamino group, in particular, may enhance its interaction with biological targets compared to similar compounds.
Properties
IUPAC Name |
ethyl 2-[2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]butanoylamino]-4-methyl-1,3-thiazole-5-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O4S3/c1-5-9(25-15-20-19-14(27-15)17-8(4)21)11(22)18-13-16-7(3)10(26-13)12(23)24-6-2/h9H,5-6H2,1-4H3,(H,16,18,22)(H,17,19,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIWPDHRYXWFMHD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=NC(=C(S1)C(=O)OCC)C)SC2=NN=C(S2)NC(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O4S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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